2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid
Description
2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H11FO4. It is a derivative of benzoic acid, featuring fluorine and methoxycarbonyl functional groups.
Properties
IUPAC Name |
2-fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O4/c1-21-15(20)10-4-9(5-11(16)6-10)8-2-3-13(17)12(7-8)14(18)19/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYJUURDGJISLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691528 | |
| Record name | 3',4-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-14-8 | |
| Record name | 3',4-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Oxidation Reactions: The methoxycarbonyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Various substituted derivatives depending on the reagents used.
Reduction: Corresponding alcohols or aldehydes.
Oxidation: Carboxylic acids.
Scientific Research Applications
2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical compounds.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(3-methoxycarbonylphenyl)benzoic acid
- 4-Fluoro-3’-(methoxycarbonyl)-[1,1’-biphenyl]-3-carboxylic acid
- [1,1’-Biphenyl]-3,3’-dicarboxylic acid, 4-fluoro-, 3’-methyl ester
Uniqueness
2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid is unique due to the presence of multiple fluorine atoms and a methoxycarbonyl group, which confer distinct chemical properties. These features enhance its reactivity and potential for forming diverse derivatives, making it valuable in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
